N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine
Overview
Description
“N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” is a compound that has been studied in the context of its photophysical properties . It has been used as an ancillary ligand in iridium complexes, which have shown significant performance differences .
Chemical Reactions Analysis
The compound has been used in the formation of iridium complexes, which have shown significant performance differences . The compound’s performance can be attributed to its favorable charge transport properties .
Scientific Research Applications
Antifungal Applications
A novel series of compounds related to the chemical structure of interest has been synthesized and showed promising antifungal activity against several human pathogenic fungal strains. These compounds were synthesized using green chemistry tools such as molecular sieves and sonication, and their antifungal activity was evaluated against strains including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and others. Molecular docking studies of these derivatives showed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, indicating their potential as antifungal agents (Nimbalkar et al., 2016).
Antioxidant Activity
Another study focused on the synthesis of a new series of compounds featuring the 1,3,4-oxadiazole ring and evaluated their antioxidant activity. The radical scavenging activity was significant in compounds with electron-donating and electron-withdrawing substituents, highlighting the influence of substitution patterns on the antioxidant potential of these molecules (Kotaiah et al., 2012).
Anticancer Evaluation
Compounds with a 1,3,4-oxadiazole core have been synthesized and tested for their anticancer activity against various human cancer cell lines. A series of derivatives demonstrated good to moderate activity, suggesting the therapeutic potential of these compounds in cancer treatment. The structural confirmation and bioactivity assessment underscore the importance of this chemical scaffold in developing new anticancer agents (Yakantham et al., 2019).
Synthetic Applications and Molecular Rearrangements
Research has also been conducted on the photoinduced molecular rearrangements of 1,2,4-oxadiazoles, offering insights into synthetic pathways that lead to the formation of triazoles, indazoles, and benzimidazoles. These findings provide valuable information for the synthesis of complex heterocyclic compounds, demonstrating the versatility of oxadiazoles as intermediates in organic synthesis (Buscemi et al., 1996).
Future Directions
The future directions for “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” could involve further optimization of the compound’s performance in iridium complexes . Additionally, new iridium complexes could be theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .
properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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